Cellular vs. Cell-Free Potency Differential: PQ401 versus NVP-ADW742
PQ401 exhibits a pronounced shift in inhibitory potency between cell-free and cellular assay systems, a differential not observed to the same degree with the comparator NVP-ADW742. This property may inform assay design, particularly in cell-based phenotypic screens versus biochemical kinase assays [1][2].
| Evidence Dimension | Ratio of Cellular (MCF-7) to Cell-Free (Kinase Domain) IC50 |
|---|---|
| Target Compound Data | ≥12-fold shift (12 μM cellular / <1 μM cell-free) |
| Comparator Or Baseline | NVP-ADW742: Cell-free IGF-1R IC50 = 0.17 μM |
| Quantified Difference | PQ401 shows ≥12x shift; NVP-ADW742 retains sub-μM potency in cell-free format |
| Conditions | MCF-7 cellular autophosphorylation assay versus recombinant IGF-1R kinase domain assay |
Why This Matters
This differential impacts the choice of inhibitor for cellular versus biochemical assays, as PQ401's cellular potency is substantially reduced relative to its target engagement in a purified system.
- [1] Gable, K. L., et al. (2006). Diarylureas are small-molecule inhibitors of insulin-like growth factor I receptor signaling and breast cancer cell growth. Molecular Cancer Therapeutics, 5(4), 1079-1086. View Source
- [2] Bioll. (n.d.). NVP-ADW742 Product Information. View Source
